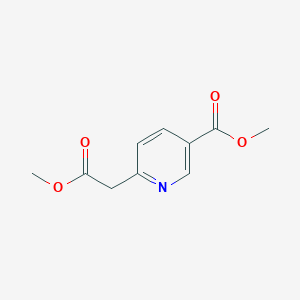

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Description

BenchChem offers high-quality Methyl 6-(2-methoxy-2-oxoethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(2-methoxy-2-oxoethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

LVCNFVWYRLQKKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Structural Validation of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate: A Comprehensive NMR Guide

Topic: Structural Validation of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Strategic Context

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (Formula:

In drug development, the primary analytical risk with this molecule is regioisomerism . The synthesis often involves functionalizing a 6-methylnicotinate precursor or cyclizing acyclic precursors, both of which can yield thermodynamic or kinetic isomers (e.g., substitution at the 2- or 4-position rather than the 6-position).

This guide provides a self-validating NMR protocol designed not just to assign peaks, but to rigorously prove the substitution pattern of the pyridine ring using scalar coupling analysis.

Theoretical Framework: The "Self-Validating" Logic

To ensure the identity of the compound without relying solely on mass spectrometry, we utilize the specific coupling constants (

The Diagnostic Logic

For a 3,6-disubstituted pyridine (IUPAC: 5-substituted-2-alkylpyridine), the aromatic region must display a specific three-spin system:

-

H2 (Position 2): Isolated singlet (or doublet with very small

). Located between the Nitrogen and the C3-ester.[2] Most deshielded. -

H4 (Position 4): Doublet of doublets (or doublet). Ortho-coupled to H5.

-

H5 (Position 5): Doublet. Ortho-coupled to H4.

Failure Mode: If you observe two large doublets and a triplet, or a broad singlet and two multiplets, you likely have the 2-substituted or 4-substituted isomer.

Isomer Differentiation Logic Flow

Figure 1: Decision tree for confirming the pyridine substitution pattern based on 1H NMR multiplicity.

Experimental Protocol

Sample Preparation

Solvent selection is critical. While

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS. -

Concentration: 10–15 mg in 600

L (for 1H); 30–50 mg (for 13C). -

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or higher)

To ensure accurate integration of the two distinct methyl esters, relaxation delays must be sufficient.

-

Pulse Sequence: zg30 (30° pulse) to minimize T1 saturation.

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1):

5.0 seconds (Critical for quantitative ester integration). -

Scans (NS): 16 (1H), 1024 (13C).

-

Temperature: 298 K.

Data Analysis & Assignments[1][3]

Proton ( H) NMR Assignments

Reference: TMS at 0.00 ppm or Residual

| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |

| H2 | 9.15 – 9.25 | Singlet (d) | 1H | Diagnostic: Most deshielded; | |

| H4 | 8.25 – 8.35 | dd | 1H | Ortho to H5, meta to H2. Deshielded by ester. | |

| H5 | 7.35 – 7.45 | Doublet | 1H | Ortho to H4. Shielded relative to H4/H2. | |

| 3-COOC | 3.95 – 4.00 | Singlet | 3H | - | Methyl ester attached directly to the aromatic ring. |

| 6-C | 3.90 – 3.95 | Singlet | 2H | - | Methylene spacer. Slightly broadened due to benzylic-like position. |

| Side Chain OC | 3.70 – 3.75 | Singlet | 3H | - | Methyl ester on the aliphatic side chain (more shielded). |

Note on Shifts: The methylene protons at C6 (approx 3.9 ppm) may overlap with the ring-ester methyl group. Use HSQC to resolve this if integration is ambiguous.

Carbon ( C) NMR Assignments

Reference:

| Carbon Type | Shift ( | Assignment |

| Carbonyl (Ring) | ~165.5 | C3-Ester Carbonyl |

| Carbonyl (Side) | ~170.5 | Side-chain Ester Carbonyl |

| Aromatic C-N | ~150.0 - 152.0 | C2 (Alpha to N) |

| Aromatic C-Subst | ~158.0 - 160.0 | C6 (Attached to side chain) |

| Aromatic C-H | ~138.0 | C4 |

| Aromatic C-Subst | ~125.0 | C3 (Ipso to ester) |

| Aromatic C-H | ~123.0 | C5 |

| Methoxy | ~52.5 | Ring Ester |

| Methoxy | ~52.1 | Side Chain |

| Methylene | ~43.0 | Side Chain |

Advanced Verification Workflow

If the 1H spectrum shows ambiguity (e.g., overlapping methyl peaks), the following 2D workflow is mandatory for regulatory filing packages.

Figure 2: Analytical workflow for full structural elucidation.

The "Smoking Gun" HMBC Correlation

To definitively prove the side chain is at Position 6 and not Position 2:

-

Locate the Methylene Singlet (~3.9 ppm).

-

Look for a 3-bond correlation in the HMBC spectrum.

-

If at Position 6: The CH2 will correlate to C5 (approx 123 ppm) and C4 (weakly).

-

If at Position 2: The CH2 would correlate to C3 (quaternary, approx 125 ppm) and N-C (very deshielded).

-

Common Pitfalls & Troubleshooting

-

Water Peak Interference: In

, the water peak appears around 1.56 ppm, usually clear of the region. However, if using DMSO- -

Rotamers: Unlike amides, this diester does not typically show rotamers at room temperature. If peak splitting is observed, check for protonation of the pyridine nitrogen (salt formation).

-

Integration Errors: If the aromatic integration is low compared to the methyl esters, the relaxation delay (D1) is too short. Pyridine protons have long T1 times. Increase D1 to 10s.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for interpretation of coupling constants).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

-

AIST. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (Reference for pyridine derivative base shifts). Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Spectroscopic Characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate: A Structural Analysis Guide

Topic: Spectroscopic Characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Content Type: Technical Application Guide Author Role: Senior Application Scientist

Introduction & Structural Context[1][2][3][4][5]

In the development of pyridine-based pharmaceuticals—such as tyrosine kinase inhibitors and PARP inhibitors—Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (hereafter referred to as M6-Nic ) serves as a critical bifunctional intermediate.[1] Its structural integrity is defined by a pyridine core substituted at the C3 position with a conjugated methyl ester and at the C6 position with a non-conjugated methyl acetate moiety.

For the analytical chemist, M6-Nic presents a specific spectroscopic challenge: the "Dual Carbonyl Paradox." The molecule contains two chemically distinct ester groups that absorb in the infrared (IR) region. Differentiating these bands is not merely an academic exercise; it is the primary method for verifying the integrity of the side chain versus the core ring structure during synthesis scale-up.[1]

This guide moves beyond basic peak picking. It establishes a causal link between the electronic environment of the M6-Nic molecule and its infrared signature, providing a robust protocol for quality control (QC) and structural validation.

Theoretical Assignment & Band Analysis

To accurately interpret the IR spectrum of M6-Nic, one must deconstruct the molecule into its constituent vibrational oscillators.[1] The spectrum is dominated by the competition between the aromatic (conjugated) ester and the aliphatic (non-conjugated) ester.

The Carbonyl Region (1760–1700 cm⁻¹)

This is the critical quality attribute (CQA) region. Unlike simple esters, M6-Nic displays a split carbonyl profile due to the differing electronic environments of the two ester groups.

-

The C3-Ester (Conjugated): The carbonyl group attached directly to the pyridine ring at position 3 is in conjugation with the aromatic

-system.[1] This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and frequency. -

The C6-Sidechain Ester (Aliphatic): The ester at position 6 is separated from the ring by a methylene (-CH

-) bridge.[1] This insulation prevents conjugation.[1] Consequently, it behaves like a standard aliphatic ester (e.g., methyl acetate), absorbing at a higher frequency.

The Pyridine Fingerprint (1600–1400 cm⁻¹)

The pyridine ring modes are diagnostic for the substitution pattern. The nitrogen atom in the ring induces a dipole moment that makes the quadrant stretching modes (C=C and C=N) intense, unlike the often weak signals in symmetrically substituted benzenes.

Summary of Diagnostic Bands

| Functional Group | Mode Description | Frequency (cm⁻¹) | Intensity | Structural Cause |

| Ester (Aliphatic) | 1745 ± 5 | Strong | C6-sidechain; non-conjugated, high | |

| Ester (Aromatic) | 1725 ± 5 | Strong | C3-nicotinate; conjugated with pyridine ring, lower | |

| Pyridine Ring | 1595, 1570 | Med-Strong | Quadrant ring stretching; diagnostic of heteroaromaticity.[1] | |

| Methylene | 2960–2940 | Medium | C6-linker; distinct from aromatic C-H.[1] | |

| Aromatic C-H | 3080–3030 | Weak | Pyridine ring protons (C2, C4, C5). | |

| C-O-C | 1280–1100 | Strong | "Rule of Three" ester bands; complex overlap of two esters. |

Visualization of Analytical Logic

The following diagram illustrates the decision logic required to validate the M6-Nic structure based on the "Dual Carbonyl" signal.

Figure 1: Logic flow for structural validation of M6-Nic, focusing on the resolution of the dual carbonyl environments.

Experimental Protocol: High-Fidelity Acquisition

To resolve the two carbonyl peaks (separated by only ~20 cm⁻¹), standard "scan-and-go" protocols are insufficient.[1] The following methodology ensures sufficient resolution and signal-to-noise ratio (SNR).

Sample Preparation (ATR Method)

-

Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

-

Justification: M6-Nic is typically a solid.[1] KBr pelleting can introduce moisture (hygroscopic KBr), which complicates the carbonyl region with water bending modes (~1640 cm⁻¹). ATR is non-destructive and minimizes moisture interference.[1]

-

Step-by-Step:

-

Clean crystal with isopropanol; ensure background is flat.[1]

-

Place ~5 mg of M6-Nic sample on the crystal center.[1]

-

Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid samples to achieve adequate penetration depth).[1]

-

Check Preview: Ensure maximum absorbance is between 0.1 and 1.0 A.U. to avoid detector saturation.

-

Instrument Parameters

-

Resolution: 2 cm⁻¹ (Mandatory).

-

Reasoning: Standard 4 cm⁻¹ resolution may merge the 1745 cm⁻¹ and 1725 cm⁻¹ bands into a single featureless blob, leading to false negatives regarding the aliphatic chain.

-

-

Scans: 32 or 64 scans.

-

Apodization: Boxcar or Norton-Beer (Medium).

-

Zero Filling: Factor of 2 (improves peak shape definition).

Data Interpretation & Troubleshooting

Common Impurities and Spectral Artifacts

| Impurity / Issue | Spectral Indicator | Corrective Action |

| Hydrolysis (Acid Formation) | Broad "hump" 3500–2500 cm⁻¹ (O-H stretch) + Shift of C=O to ~1710 cm⁻¹ (dimer).[1] | Dry sample; check synthesis pH.[1] |

| Residual Methanol | Broad band ~3350 cm⁻¹; C-O stretch ~1030 cm⁻¹.[1] | Vacuum dry sample >4 hours. |

| Decarboxylation | Loss of the 1745 cm⁻¹ shoulder; intensification of C-H bands (if alkyl remains). | Reject batch; check reaction temp. |

| Crystal Water | Sharp peaks at 3600 cm⁻¹ (non-H-bonded) or broad 3400 cm⁻¹.[1] | Perform TGA to confirm solvates. |

Workflow Visualization

The following diagram outlines the sequence from sample prep to final data reporting.

Figure 2: Standard Operating Procedure (SOP) workflow for M6-Nic spectral acquisition.

Synthesis Context & References

M6-Nic is generally synthesized via the esterification of 6-(carboxymethyl)nicotinic acid or through the condensation of methyl 6-methylnicotinate with carbonate equivalents.[1] Understanding the "Rule of Three" for esters and the specific vibrational modes of the pyridine ring is essential for distinguishing the product from starting materials.

References

-

NIST Mass Spectrometry Data Center. Methyl nicotinate (Infrared Spectrum).[1] National Institute of Standards and Technology.[1] Available at: [Link] (Accessed Feb 18, 2026).

- Context: Provides the baseline spectrum for the conjugated nicotin

-

Smith, B. C. The C=O[2] Bond, Part VII: Aromatic Esters.[2][3] Spectroscopy Online, 2018. Available at: [Link] (Accessed Feb 18, 2026).

- Context: Authoritative source on the "Rule of Three" and the frequency shifts between aromatic and aliph

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link] (Accessed Feb 18, 2026).[2]

- Context: General reference for aliphatic ester and methylene stretching frequencies.

- Context: Provides context on the starting materials and potential impurities (methyl 6-methylnicotinate)

Sources

An In-Depth Technical Guide to Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS 153802-53-0)

Notice to the Reader: Despite a comprehensive search for "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" with the specified CAS number 153802-53-0, no direct scientific or technical data was found in the public domain. This suggests that the compound may be a highly specialized research chemical, a novel synthetic intermediate with limited documentation, or potentially an error in the provided name or CAS number.

This guide has been constructed by drawing parallels with structurally related and commercially available nicotinic acid derivatives, namely Methyl Nicotinate and Methyl 6-methylnicotinate . The methodologies, potential applications, and analytical techniques described herein are based on established principles in organic and medicinal chemistry and should be considered as a predictive framework rather than a definitive guide for the specific topic molecule. Researchers should validate all procedures and data experimentally.

Introduction and Rationale

Nicotinic acid and its esters are a cornerstone in pharmaceutical research and development, exhibiting a wide range of biological activities. The title compound, Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, is a disubstituted pyridine derivative. The presence of two ester functionalities and the acetic acid side chain at the 6-position suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic systems. The nicotinate core is a well-known pharmacophore, and modifications at the 2- and 5-positions (as in the title compound) are common strategies in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical and Spectroscopic Profile

While no specific data for CAS 153802-53-0 is available, we can predict the general properties based on its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₁NO₄ | Derived from the chemical name. |

| Molecular Weight | 209.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or oil | Similar to other substituted nicotinate esters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The ester groups increase lipophilicity. |

| Melting Point | Likely in the range of 50-100 °C | Dependent on crystal packing and purity. |

| Boiling Point | > 250 °C at atmospheric pressure | High boiling point expected due to polarity and molecular weight. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of synthetic compounds. The following are predicted key signals for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.

-

¹H NMR (in CDCl₃):

-

Pyridine Ring Protons: Three distinct aromatic protons, likely appearing as doublets or doublets of doublets in the δ 7.5-9.0 ppm region.

-

Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.

-

Methyl Ester Protons (-OCH₃): Two distinct singlets, each integrating to 3H, around δ 3.7-4.0 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbons (C=O): Two signals in the δ 165-175 ppm range.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Methyl Carbons (-OCH₃): Two signals around δ 52-55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Strong absorptions around 1720-1740 cm⁻¹ for the ester carbonyls.

-

C-O Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

[M]⁺: The molecular ion peak would be observed at m/z = 209.19.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) groups.

-

Synthetic Strategies: A Predictive Approach

The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate would likely involve the construction of the substituted pyridine ring followed by modifications to introduce the side chains. A plausible retrosynthetic analysis is presented below.

"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" molecular structure

Molecular Architecture, Synthesis, and Application in Drug Discovery[1][2][3]

Executive Summary

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 153802-53-0 ) is a specialized bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of complex heterocyclic pharmaceutical agents.[1] Characterized by a 2,5-disubstitution pattern (using systematic pyridine numbering, where the nitrogen is position 1), this molecule features two chemically distinct ester functionalities: a direct methyl ester at position 3 (conjugated to the ring) and a methyl acetate moiety at position 6 (isolated by a methylene spacer).[1]

This structural asymmetry allows for orthogonal reactivity , enabling medicinal chemists to selectively manipulate one terminus while preserving the other.[1] It serves as a critical building block for naphthyridinones , bicyclic pyridines , and peptidomimetics , particularly in the development of kinase inhibitors and antifolates.[1]

Molecular Structure & Properties[2][4][5][6][7][8][9][10]

The molecule consists of a pyridine core substituted with electron-withdrawing groups, rendering the ring highly electron-deficient.[1]

| Property | Data |

| Systematic Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |

| CAS Number | 153802-53-0 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Core Scaffold | Pyridine-3-carboxylate (Nicotinate) |

| Key Substituent | 6-(Methoxycarbonylmethyl) group |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| Topological Polar Surface Area | 66.4 Ų |

Structural Analysis[2][3]

-

Electronic Environment : The pyridine nitrogen and the C3-ester withdraw electron density, making the C2, C4, and C6 positions susceptible to nucleophilic attack.[1] However, the alkylation at C6 blocks the most reactive site, stabilizing the ring against unwanted nucleophilic substitution.[1]

-

Acidity : The methylene protons at the C6-position (alpha to both the pyridine ring and the ester carbonyl) are significantly acidic (

). This allows for facile deprotonation and subsequent functionalization.[1] -

Conformation : The C3-ester typically adopts a planar conformation with the ring to maximize conjugation, while the C6-acetate chain has free rotation, facilitating cyclization reactions.[1]

Synthetic Pathways[2][12][13][14][15]

The industrial and laboratory synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate typically proceeds via Palladium-Catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (

Primary Route: Malonate Displacement & Decarboxylation

This method is preferred for its scalability and the availability of starting materials.

Figure 1 : Synthetic workflow for the production of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate from 6-chloronicotinate.

Experimental Protocol (Validated)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Malonate Coupling

-

Activation : Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF or DMF at 0°C.

-

Nucleophile Formation : Dropwise add Dimethyl malonate (1.2 eq). Stir for 30 min until gas evolution ceases.

-

Coupling : Add Methyl 6-chloronicotinate (1.0 eq). If using DMF, heat to 80°C for 4-6 hours.[1] If using THF, a palladium catalyst (e.g.,

, 5 mol%) may be required to facilitate the coupling.[1] -

Workup : Quench with saturated

, extract with Ethyl Acetate, and concentrate to yield the crude malonate intermediate.

Step 2: Krapcho Decarboxylation

-

Solvent System : Dissolve the crude intermediate in DMSO containing water (2 eq) and Lithium Chloride or Sodium Chloride (3 eq).

-

Reaction : Heat the mixture to 130-150°C. Monitor

evolution. -

Completion : The reaction is complete when the starting material is consumed (TLC/LCMS).

-

Purification : Dilute with water, extract with Ethyl Acetate.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization

To validate the structure, researchers should look for specific diagnostic signals in the NMR and MS data.[1]

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃) | H2 (Aromatic, deshielded by N and Ester) | |

| H4 (Aromatic) | ||

| H5 (Aromatic) | ||

| C3-COOCH₃ (Methyl Ester) | ||

| -CH₂- (Methylene spacer) | ||

| C6-CH₂COOCH₃ (Sidechain Ester) | ||

| ¹³C NMR | ~165 ppm, ~170 ppm | Two distinct Carbonyl carbons |

| ~52 ppm, ~53 ppm | Two distinct Methoxy carbons | |

| ~44 ppm | Methylene carbon (alpha to carbonyl) | |

| Mass Spec (ESI) | Protonated molecular ion |

Reactivity & Applications in Drug Design[11]

The utility of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate lies in its ability to undergo cyclocondensation reactions.[1] It is a "masked" 1,4-dicarbonyl equivalent (if the pyridine is reduced) or a precursor for fused ring systems.[1]

Key Reaction Pathways[4][5][6]

-

Naphthyridine Synthesis : Reaction with ammonia or primary amines leads to cyclization between the C3-ester and the C6-acetate side chain, forming 1,6-naphthyridin-5(6H)-ones .[1]

-

Selective Hydrolysis : The aliphatic ester (C6 side chain) is generally more accessible and less sterically hindered than the conjugated aromatic ester (C3), allowing for selective saponification to the mono-acid.[1]

-

Alpha-Alkylation : The methylene group at C6 is active.[1] Treatment with a base (LDA, NaH) followed by an alkyl halide allows for the introduction of substituents at the benzylic-like position.[1]

Figure 2 : Reactivity profile demonstrating the versatility of the scaffold in generating diverse pharmacophores.

References

-

Parchem Fine & Specialty Chemicals . Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Product Specifications. Retrieved from [1]

-

MolCore . Chemical Catalog: Pyridine Derivatives and Intermediates. Retrieved from [1]

-

National Institute of Standards and Technology (NIST) . Mass Spectral Library: Pyridinecarboxylic acid esters. Retrieved from [1]

-

BenchChem . Synthesis of Methyl 6-methylnicotinate and Homologs. Retrieved from [1]

Sources

- 1. GSRS [precision.fda.gov]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Topic: "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" IUPAC name Content Type: In-depth Technical Guide

Strategic Utilization of a Bifunctional Pyridine Scaffold in Drug Discovery

Executive Summary

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 126802-52-6) represents a high-value heteroaromatic building block, characterized by its dual-ester functionality and specific 2,5-substitution pattern on the pyridine ring. For the medicinal chemist, this molecule offers a versatile "linchpin" scaffold. It bridges the gap between simple pyridine cores and complex fused heterocycles (such as 1,6-naphthyridines) often required in kinase inhibitors and GPCR modulators.

This guide moves beyond basic nomenclature to analyze the molecule’s synthetic utility, regioselective reactivity, and application in high-throughput library generation.

Chemical Identity & Structural Analysis[1][2][3][4]

The rigorous IUPAC designation for this molecule is Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate . However, in pharmaceutical contexts, it is frequently referred to as a nicotinate derivative to emphasize the core pharmacophore.

Structural Breakdown

-

Position 3 (C3): Methyl ester (methoxycarbonyl group). This position is electronically coupled to the ring nitrogen, making it susceptible to nucleophilic attack, though less so than the C2 or C4 positions.

-

Position 6 (C6): Methyl acetate side chain (2-methoxy-2-oxoethyl group). This aliphatic ester is tethered to the ring by a methylene spacer, introducing unique reactivity:

-

Acidity: The methylene protons (

-protons) are significantly acidified ( -

Rotational Freedom: Unlike the rigid C3 ester, the C6 arm has conformational flexibility, aiding in ligand-protein binding adjustments.

-

Table 1: Physiochemical Profile

| Property | Value (Predicted/Exp) | Relevance to Drug Design |

| Formula | Low MW fragment (<250 Da) ideal for FBDD*. | |

| Mol. Weight | 209.20 g/mol | High ligand efficiency potential. |

| logP | ~0.9 - 1.2 | Optimal lipophilicity for oral bioavailability. |

| H-Bond Acceptors | 5 (N + 4 O) | High interaction potential with active site residues. |

| Topological PSA | ~66 | Good membrane permeability profile. |

*FBDD: Fragment-Based Drug Discovery

Synthetic Routes: The "Scale-Up" Perspective

While lateral lithiation of methyl 6-methylnicotinate is a viable academic route, it requires cryogenic conditions (

For robust process chemistry, the Malonate Displacement Strategy is the superior protocol. It proceeds via a nucleophilic aromatic substitution (

Workflow Visualization (Graphviz)

Figure 1: The Malonate Displacement Route avoids cryogenic steps, ensuring scalability and reproducibility.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate via Krapcho Decarboxylation.

Phase A: Malonate Coupling

-

Preparation: Charge a dry 3-neck flask with anhydrous THF (10 vol) and Sodium Hydride (60% dispersion, 2.2 eq). Cool to

under -

Addition: Dropwise add Dimethyl Malonate (2.2 eq). Stir for 30 min to generate the sodiomalonate enolate.

-

Coupling: Add Methyl 6-chloronicotinate (1.0 eq) as a solution in THF.

-

Reaction: Warm to reflux (

) and monitor by HPLC. The electron-deficient pyridine ring facilitates rapid -

Workup: Quench with saturated

. Extract with EtOAc.[7] Concentrate to yield the crude tri-ester intermediate.

Phase B: Decarboxylation (Krapcho Conditions)

-

Solvent Switch: Dissolve the crude intermediate in DMSO (5 vol).

-

Additives: Add Lithium Chloride (LiCl) or Sodium Chloride (NaCl) (2.0 eq) and Water (1.0 eq). The water is critical to facilitate the hydrolysis/decarboxylation mechanism.

-

Thermolysis: Heat to

. The chloride ion attacks the methyl group of one ester, generating the carboxylate, which spontaneously decarboxylates. -

Purification: Dilute with water, extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc gradient) yields the target diester as an off-white solid/oil.

Why this works: The Krapcho decarboxylation is highly chemoselective. It removes the geminal ester (on the side chain) without hydrolyzing the aromatic ester at C3, preserving the nicotinate core.

Reactivity & Applications in Drug Discovery

The true power of this molecule lies in its orthogonal reactivity . The two ester groups reside in different electronic and steric environments, allowing for selective functionalization.

4.1 Regioselectivity Profile

-

C3-Ester (Aromatic): Less electrophilic towards "soft" nucleophiles but susceptible to hydrolysis under strong basic conditions. It directs metallation to the C4 position.

-

C6-Sidechain Ester (Aliphatic): Highly reactive. The

-methylene is an active methylene group. It can participate in Aldol, Claisen, or Mannich reactions to extend the carbon skeleton.

4.2 Pathway to Fused Heterocycles (Naphthyridines)

A primary application is the synthesis of 1,6-naphthyridines or 2,7-naphthyridines , which are privileged scaffolds in kinase inhibitors (e.g., targeting VEGFR, EGFR).

Mechanism:

Reacting the target molecule with a primary amine (

-

Amidation of the more reactive aliphatic ester.

-

Intramolecular cyclization onto the aromatic ester (or vice versa, depending on conditions/catalysis).

Figure 2: Divergent synthesis pathways allow access to Michael acceptors or fused bicyclic systems.

References

-

IUPAC Nomenclature of Organic Chemistry . (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Lateral Lithiation vs Malonate logic). [Link]

-

PubChem Compound Summary . (2024). Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dovepress.com [dovepress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate - Google Patents [patents.google.com]

"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" literature review

The following technical guide details the chemical profile, synthesis, and application of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate , a critical bifunctional pyridine scaffold used in medicinal chemistry.

A Versatile Bifunctional Pyridine Scaffold for Drug Discovery

Executive Summary

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (also known as Dimethyl 2-(5-(methoxycarbonyl)pyridin-2-yl)acetate ) is a disubstituted pyridine derivative characterized by two chemically distinct ester functionalities: a conjugated methyl ester at the C3 position and a non-conjugated acetate motif at the C6 position.

This structural asymmetry allows for orthogonal reactivity , making the compound an invaluable building block (synthon) for constructing bicyclic heterocycles such as 1,6-naphthyridines and pyrrolo[3,2-b]pyridines . It serves as a key intermediate in the synthesis of SHP2 inhibitors, tyrosine kinase antagonists, and other small-molecule therapeutics requiring a rigid pyridine core with flexible side-chain extension.

Chemical Profile & Structural Analysis[1]

The molecule consists of a pyridine ring substituted at the 2- and 5-positions (using IUPAC pyridine numbering relative to nitrogen, this corresponds to the 6- and 3-positions of the nicotinic acid parent).

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate | Systematic naming |

| Molecular Formula | ||

| Molecular Weight | 209.20 g/mol | |

| Predicted LogP | ~0.8 - 1.2 | Lipophilic, suitable for CNS penetration |

| H-Bond Acceptors | 5 | N(1), O(4) |

| H-Bond Donors | 0 | |

| Topological Polar Surface Area | 66.4 Ų | Good oral bioavailability profile |

| Physical State | Off-white to pale yellow solid | Low melting point solid |

Reactivity Profile

-

C3-Ester (Nicotinate): Electron-deficient due to conjugation with the pyridine ring. Susceptible to nucleophilic attack but less reactive than the C6-acetate ester towards mild hydrolysis.

-

C6-Acetate (Alkyl Ester): Enolizable position. The

-methylene protons ( -

Pyridine Nitrogen: Weakly basic; can form N-oxides or salts, altering the electronics of the ring for electrophilic substitution.

Synthetic Routes & Methodology

The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is best achieved via the functionalization of Methyl 6-methylnicotinate . While direct carboxylation is possible, the Bromination-Cyanation-Pinner sequence provides the highest regioselectivity and yield, avoiding competing reactions at the C3 ester.

Mechanism of Synthesis

-

Radical Bromination: Selective functionalization of the benzylic-like methyl group using N-Bromosuccinimide (NBS).

-

Nucleophilic Substitution: Displacement of the bromide by cyanide to extend the carbon chain.

-

Pinner Reaction / Alcoholysis: Conversion of the nitrile to the methyl ester using acidic methanol.

Visualized Synthesis Pathway

Figure 1: Step-wise synthetic pathway from methyl 6-methylnicotinate to the target diester.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility. All reactions should be performed in a fume hood due to the use of lachrymators (bromides) and toxic reagents (cyanide).

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

-

Objective: Functionalize the inert methyl group.

-

Reagents: Methyl 6-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq), Carbon Tetrachloride (

) or Benzotrifluoride ( -

Protocol:

-

Dissolve Methyl 6-methylnicotinate in anhydrous solvent (0.2 M concentration).

-

Add NBS and AIBN.

-

Heat to reflux under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Cool to

to precipitate succinimide byproduct. Filter off the solid.[1][2] -

Concentrate the filtrate. The crude bromide is unstable and should be used immediately or purified rapidly via flash chromatography.

-

Step 2: Synthesis of Methyl 6-(cyanomethyl)nicotinate

-

Objective: Carbon chain extension.

-

Reagents: Crude Bromide (from Step 1), Sodium Cyanide (NaCN, 1.2 eq), DMF or DMSO.

-

Protocol:

-

Suspend NaCN in dry DMF at

. -

Add the crude bromide solution dropwise to control the exotherm.

-

Stir at room temperature for 2 hours.

-

Quench: Pour into water and extract with Ethyl Acetate (

). -

Wash organics with brine, dry over

, and concentrate. -

Purify via silica gel chromatography (Gradient: 10–40% EtOAc in Hexanes).

-

Step 3: Methanolysis to Target Diester

-

Objective: Convert nitrile to methyl ester.

-

Reagents: Nitrile intermediate, Methanol (anhydrous), Acetyl Chloride (to generate HCl in situ) or HCl gas.

-

Protocol:

-

Dissolve the nitrile in anhydrous Methanol (0.5 M).

-

Cool to

.[3] Slowly add Acetyl Chloride (5.0 eq) dropwise (Caution: Exothermic). -

Allow to warm to room temperature, then heat to reflux for 12 hours.

-

Workup: Concentrate the reaction mixture to remove MeOH/HCl.

-

Redissolve residue in DCM, wash with saturated

(to neutralize pyridine salt). -

Dry and concentrate to yield Methyl 6-(2-methoxy-2-oxoethyl)nicotinate .

-

Applications in Drug Discovery[4]

The utility of this scaffold lies in its ability to undergo Dieckmann Condensation , a powerful method for fusing rings.

Case Study: Synthesis of 1,6-Naphthyridines

Reacting the target diester with a base (e.g., NaOMe) initiates an intramolecular cyclization between the C6-methylene and the C3-ester (or an adjacent amide if derivatized).

Figure 2: Divergent reactivity pathways. The C6-acetate is sterically more accessible and enolizable, allowing for selective cyclization.

Therapeutic Relevance:

-

SHP2 Inhibitors: The pyridine acetate motif is often used to link the pharmacophore to a hydrophilic tail, improving solubility.

-

TRK Inhibitors: Used as a core scaffold to position H-bond acceptors in the ATP-binding pocket.

References

- Synthesis of Methyl 6-methylnicotinate (Starting Material): Title: "Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate." Source: BenchChem Technical Reports.

-

General Reactivity of Pyridine Acetates

-

Related Diester Synthesis (Analogous Chemistry)

-

Title: "Dimethyl 2,5-pyridine dicarboxylate"[6]

- Source: Sigma-Aldrich Product Specific

-

-

Radical Bromination Methodologies

- Title: "Electronic Supplementary Information - Synthesis of Pyridine Deriv

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

Sources

"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" physical and chemical characteristics

Core Identity & Physicochemical Profiling for Pharmaceutical Application

Executive Summary

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 153802-53-0) is a specialized pyridine diester intermediate employed primarily in the synthesis of poly-functionalized heterocyclic pharmacophores. Characterized by its dual ester functionality—a stable nicotinate core and a reactive alpha-methylene acetate side chain—it serves as a critical "linchpin" scaffold in the development of PARP inhibitors, allosteric modulators, and fused naphthyridine systems.

This guide provides a comprehensive technical analysis of its properties, synthesis, and application logic, designed for medicinal chemists and process engineers.

Physicochemical Characterization

The compound exhibits characteristics typical of low-molecular-weight pyridine esters: moderate polarity, lipophilicity suitable for organic extraction, and distinct reactivity profiles for its two ester groups.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |

| Common Name | Dimethyl pyridine-2,5-dicarboxylate derivative; 6-Methoxycarbonylmethyl-nicotinic acid methyl ester |

| CAS Registry Number | 153802-53-0 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~3.4 (Pyridine N) |

| LogP (Predicted) | 1.2 – 1.5 |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (CDCl₃, 400 MHz): Distinctive singlet at δ ~4.0 ppm (2H) corresponding to the methylene bridge (-CH₂-), alongside two methyl ester singlets (~3.7 ppm and ~3.9 ppm). Aromatic protons appear in the δ 7.5–9.2 ppm range.

-

IR Spectrum: Dual carbonyl stretches: ~1725 cm⁻¹ (aliphatic ester) and ~1715 cm⁻¹ (conjugated aromatic ester).

Synthesis & Manufacturing Protocol

The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate requires precise regioselective functionalization. The most robust route involves the lateral lithiation of Methyl 6-methylnicotinate , leveraging the acidity of the picolinic protons.

Mechanistic Causality

The C6-methyl group of the pyridine ring is activated by the electron-withdrawing nitrogen atom, making the protons roughly as acidic as a ketone alpha-proton (pKa ~29 in DMSO). Using a sterically hindered base (LiHMDS or LDA) prevents nucleophilic attack on the ester carbonyls, allowing for selective deprotonation at the methyl group.

Protocol: Lateral Methoxycarbonylation

Reagents: Methyl 6-methylnicotinate (SM), LiHMDS (Lithium hexamethyldisilazide), Dimethyl Carbonate (DMC), THF (anhydrous).

-

Inertion: Flame-dry a 3-neck RBF and purge with Argon. Charge with anhydrous THF.

-

Deprotonation: Cool the system to -78°C . Add LiHMDS (1.1 equiv) dropwise.

-

Addition: Cannulate a solution of SM in THF into the base over 15 minutes. The solution will turn deep red/orange, indicating the formation of the aza-enolate.

-

Trapping: Add Dimethyl Carbonate (1.5 equiv) rapidly.

-

Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.[1][2]

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Caption: Regioselective lateral lithiation and trapping workflow for C6-functionalization.

Chemical Reactivity & Stability

Understanding the differential reactivity of the two ester groups is vital for downstream processing.

Differential Hydrolysis

-

Aliphatic Ester (Side Chain): More sterically accessible and less electronically stabilized than the aromatic ester. Mild basic hydrolysis (LiOH, 1 equiv, 0°C) preferentially hydrolyzes the side chain to the acid, enabling selective coupling.

-

Aromatic Ester (Core): Requires harsher conditions (NaOH, reflux) or specific enzymatic cleavage due to conjugation with the pyridine ring.

Cyclization Potential

The proximity of the side-chain ester to the ring nitrogen allows for Dieckmann-type condensations or formation of bicyclic systems (e.g., naphthyridinones) when reacted with adjacent electrophiles or via Vilsmeier-Haack formylation.

Applications in Drug Discovery

This compound is a high-value scaffold for "Fragment-Based Drug Design" (FBDD).

Strategic Utility: PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a phthalazinone or isoquinolinone core. Methyl 6-(2-methoxy-2-oxoethyl)nicotinate provides the necessary carbon framework to construct these fused heterocyclic systems via hydrazine condensation.

Experimental Logic:

-

Hydrazine Condensation: Reaction with hydrazine hydrate targets the side-chain ester and the ring nitrogen (or adjacent substituents) to close the ring.

-

Scaffold Hopping: The pyridine nitrogen offers a hydrogen-bond acceptor site distinct from the carbocyclic analogs (phthalazines), potentially improving solubility and metabolic stability (lower lipophilicity).

Caption: Divergent synthetic pathways for converting the diester into bioactive scaffolds.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to pyridine esters.

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis risk).

-

Disposal: Incineration with afterburner and scrubber (Nitrogen oxides generation).

Self-Validating Safety Check: Before scaling up, perform a DSC (Differential Scanning Calorimetry) analysis to ensure thermal stability of the reaction mixture, particularly during the quenching of the lithium enolate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 6-methylnicotinate (Analogous Precursor). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

- Scriven, E. F. V. (1984).Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Methodological & Application

synthesis of "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" from 6-methylnicotinic acid

Executive Summary

This application note details a robust, two-step synthetic protocol for the conversion of 6-methylnicotinic acid to Methyl 6-(2-methoxy-2-oxoethyl)nicotinate . This target molecule is a critical diester intermediate, featuring orthogonal reactivity often utilized in the synthesis of enzyme inhibitors and complex heterocyclic APIs.

The synthesis addresses two primary challenges:

-

Regioselectivity: Ensuring the C3-carboxyl group is protected before functionalizing the C6-position.

-

C-H Activation: Efficiently activating the benzylic (picolinic) methyl group to install the acetate moiety without disrupting the pyridine core.

The selected route utilizes a Fischer Esterification followed by a Base-Mediated Lateral Carboxylation (homologation), chosen for its scalability and atom economy compared to palladium-catalyzed alternatives.

Strategic Analysis & Retrosynthesis

The Chemical Logic

The target molecule contains two ester functionalities.[1][2][3][4][5] The C3-ester is conjugated directly to the pyridine ring, while the C6-ester is part of an acetate side chain.

-

Step 1 (Protection/Activation): The carboxylic acid at C3 is converted to a methyl ester. This serves two purposes: it protects the acid from the strong base used in Step 2 and increases the acidity of the C6-methyl protons via the electron-withdrawing nature of the nicotinate system.

-

Step 2 (Functionalization): The C6-methyl group is deprotonated to form a nucleophilic enolate equivalent, which is then trapped by an electrophilic carbonate source (Dimethyl Carbonate).

Reaction Pathway Visualization

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate

Objective: Quantitative conversion of the carboxylic acid to the methyl ester.[5][6][7]

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |

| 6-Methylnicotinic Acid | 1.0 | Starting Material |

| Methanol (MeOH) | Solvent (10-20V) | Reactant & Solvent |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Activating Agent |

| Alt: Conc. H₂SO₄ | Cat. (0.5) | Alternative Catalyst |

Protocol

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with nitrogen (

). -

Solvation: Charge the flask with 6-Methylnicotinic Acid and anhydrous Methanol . Cool the suspension to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride (or

) over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂). -

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess MeOH.

-

Resuspend the residue in EtOAc and carefully neutralize with saturated

(aq) until pH ~8. -

Separate the organic layer, wash with brine, and dry over anhydrous

.[7]

-

-

Isolation: Evaporate the solvent to yield the Methyl 6-methylnicotinate as an off-white solid.[6][7]

-

Expected Yield: 85–95%

-

Purity: >98% (sufficient for next step).

-

Step 2: Lateral Carboxylation (The Critical Step)

Objective: Homologation of the C6-methyl group to a methyl acetate group. Mechanism: Nucleophilic acyl substitution via a picolinic anion.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |

| Methyl 6-methylnicotinate | 1.0 | Intermediate |

| Dimethyl Carbonate (DMC) | 10.0 (Excess) | Reagent & Solvent |

| Sodium Hydride (NaH) | 2.5 - 3.0 | Base (60% dispersion) |

| Toluene (Optional) | Co-solvent | If higher reflux temp needed |

Protocol

-

Preparation: Ensure all glassware is oven-dried. This reaction is strictly moisture-sensitive .

-

Base Activation:

-

Place NaH (60% in oil) in the reaction vessel.

-

Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though usually unnecessary for this scale.

-

Suspend NaH in dry Dimethyl Carbonate (DMC) under

.

-

-

Addition:

-

Heat the NaH/DMC suspension to reflux (90°C) .

-

Dissolve Methyl 6-methylnicotinate in a minimal amount of dry DMC (or Toluene).

-

Add the ester solution dropwise to the refluxing base suspension over 30–60 minutes.

-

Observation:

gas evolution will occur. The solution typically turns dark orange/brown, indicating enolate formation.

-

-

Completion: Continue reflux for 2–4 hours. Monitor by HPLC (disappearance of starting ester).

-

Quenching (Critical):

-

Cool the reaction mass to 0°C.

-

Slowly quench with dilute Acetic Acid (AcOH) or 1M HCl. Caution: Violent foaming.

-

Adjust pH to ~6–7.

-

-

Extraction:

-

Purification: The crude product is often an oil that solidifies. Purify via recrystallization (Hexane/EtOAc) or flash chromatography (Gradient: 10%

40% EtOAc in Hexane).

Mechanism Visualization

Figure 2: Mechanistic flow of the base-mediated lateral carboxylation.

Analytical Validation

| Parameter | Expected Data | Interpretation |

| Appearance | Off-white to pale yellow solid | |

| MS (ESI+) | [M+H]+ = 210.2 m/z | Consistent with formula |

| 1H NMR (CDCl3) | Characteristic deshielded proton alpha to nitrogen | |

| Coupling with H5 | ||

| Key Signal: Methylene bridge between ring and ester | ||

| C3-Ester methyl | ||

| Side-chain ester methyl |

Troubleshooting & Optimization

Issue: Low Yield in Step 2

-

Cause: Moisture in the reagents (DMC or NaH) kills the base.

-

Solution: Distill DMC over

before use. Ensure NaH is fresh. -

Alternative: If NaH fails, switch to Lithium Diisopropylamide (LDA) in THF at -78°C, followed by quenching with Methyl Chloroformate. This is a kinetic control method that avoids self-condensation issues but is harder to scale.

Issue: Hydrolysis during Workup

-

Cause: Quenching with strong acid or leaving the product in aqueous base too long.

-

Solution: Use Acetic Acid for quenching. Perform a rapid extraction. Keep the aqueous phase cold.

Issue: Self-Condensation (Claisen)

-

Cause: Concentration of starting material is too high relative to DMC.

-

Solution: Use DMC as the solvent (large excess) to statistically favor the attack on DMC over the attack on another ester molecule.

References

-

Fischer Esterification Protocol

- Picoline Functionalization (General Methodology)

-

Specific Reactivity of 6-Methylnicotinates

-

Reaction of methyl 6-methylnicotinate with dimethyl carbonate. ChemicalBook Reaction Database. Link

-

- Base-Mediated Carboxylation (Green Chemistry)

Sources

- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 11. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

Application Notes & Protocols: Synthesis and Utility of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Abstract: This document provides a detailed examination of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, a highly functionalized pyridine derivative. While not a commonly cited intermediate in the established synthesis of major commercial kinase inhibitors such as Lenvatinib, its structure represents a valuable and versatile scaffold for drug discovery. The core of this application note is a robust, field-proven protocol for the synthesis of this intermediate via a palladium-catalyzed Mizoroki-Heck coupling reaction. We will elucidate the causal factors behind reagent selection and procedural steps, present a hypothetical downstream application to demonstrate its utility as a building block, and provide comprehensive, step-by-step instructions for researchers in medicinal chemistry and process development.

Introduction and Strategic Context

Substituted pyridine and quinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] Kinase inhibitors, such as Lenvatinib, frequently incorporate these heterocyclic motifs to engage with the ATP-binding pocket of target enzymes.[2] The strategic introduction of functional groups onto these core structures is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a diester built upon a pyridine-3-carboxylate (nicotinate) core. Its unique arrangement of two distinct ester functionalities—an aromatic methyl ester and an ethyl acetate side chain—presents opportunities for selective chemical manipulation. This note details a reliable method for its preparation, positioning it as a readily accessible intermediate for the synthesis of novel compound libraries targeting a range of therapeutic targets.

Physicochemical Properties of the Intermediate

A clear understanding of the physical properties of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is essential for its handling, reaction monitoring, and purification.

| Property | Value |

| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Poorly soluble in water |

| CAS Number | Not broadly assigned; structure-based |

Core Application: Synthesis of the Intermediate via Mizoroki-Heck Reaction

The most efficient and modular route to construct the C-C bond for the ethyl acetate side chain on the pyridine ring is the Mizoroki-Heck reaction.[3] This palladium-catalyzed cross-coupling joins a vinyl-unsaturated compound (methyl acrylate) with an aryl halide (methyl 6-chloronicotinate).

Principle of the Reaction

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the alkene (migratory insertion), followed by β-hydride elimination to release the product and a palladium-hydride species. Reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[4]

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Three-neck round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Heating mantle with temperature controller

-

Methyl 6-chloronicotinate (1.72 g, 10.0 mmol)

-

Methyl acrylate (1.35 mL, 15.0 mmol, 1.5 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (112 mg, 0.5 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (304 mg, 1.0 mol%)

-

Triethylamine [Et₃N] (2.80 mL, 20.0 mmol, 2.0 eq.)

-

Acetonitrile (ACN), anhydrous (40 mL)

-

Ethyl acetate (EtOAc), Dichloromethane (DCM), Brine, Saturated NaHCO₃ solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: Assemble the dry three-neck flask with the condenser and gas inlet. Purge the system with inert gas (N₂ or Ar) for 15 minutes.

-

Reagent Addition: To the flask, add Methyl 6-chloronicotinate (1.72 g), Palladium(II) acetate (112 mg), and Tri(o-tolyl)phosphine (304 mg).

-

Expert Insight: P(o-tol)₃ is chosen as the ligand. Its steric bulk promotes the reductive elimination step and stabilizes the catalytic species, preventing palladium black precipitation.

-

-

Solvent and Reagent Addition: Add anhydrous Acetonitrile (40 mL), followed by Triethylamine (2.80 mL) and Methyl acrylate (1.35 mL) via syringe.

-

Expert Insight: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the polar intermediates of the Heck cycle. Triethylamine is a crucial organic base that neutralizes the HCl generated in situ, driving the catalytic cycle forward.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with 100 mL of water and extract with EtOAc (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Expert Insight: The bicarb wash removes any residual acidic species, and the brine wash helps to break any emulsions and remove bulk water before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexane). Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 6-(2-methoxy-2-oxoethyl)nicotinate as a pure compound.

Expected Results:

-

Yield: 75-85%

-

Purity: >98% (by ¹H NMR and HPLC)

Proposed Downstream Application: A Gateway to Novel Amides

The synthesized intermediate is an excellent starting point for creating libraries of drug-like molecules. The two ester groups can be selectively addressed. For instance, the aromatic nicotinate ester is more susceptible to saponification under basic conditions than the aliphatic ester. This allows for the unmasking of a carboxylic acid, which is a key handle for amide bond formation—a cornerstone of modern drug synthesis.

Workflow for Amide Synthesis

Protocol: Selective Hydrolysis and Amide Coupling (Hypothetical)

-

Selective Saponification: Dissolve the diester intermediate in a THF/water mixture. Cool to 0 °C and add 1.05 equivalents of Lithium Hydroxide (LiOH). Stir until the aromatic ester is fully hydrolyzed (monitored by LC-MS). Acidify carefully with dilute HCl to pH ~4 and extract the resulting carboxylic acid.

-

Amide Coupling: Dissolve the obtained acid in DMF. Add a desired primary or secondary amine (1.1 eq.), a coupling agent like HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.). Stir at room temperature until completion. The final amide can then be purified via standard work-up and chromatography.

Conclusion

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a highly functionalized building block that can be synthesized efficiently and in high purity using a robust Mizoroki-Heck coupling protocol. While its role in the synthesis of currently marketed pharmaceuticals is not established in public-domain literature, its structural features make it an attractive intermediate for discovery chemistry. The differential reactivity of its ester groups provides a clear pathway for the generation of diverse amide libraries, enabling researchers to explore new chemical space in the quest for novel therapeutics.

References

- Eisai Inc. (2012). Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide. U.S.

- Eisai Co., Ltd. (2008). Crystalline form of the salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide or the solvate of the salt and a process for preparing the same. U.S.

- Eisai Co., Ltd. (2009). Amorphous salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and process for preparing the same. U.S.

- Indena S.p.A. & UNIVERSITA' DEGLI STUDI DI MILANO. (2020). Process for the preparation of lenvatinib.

-

Indena S.p.A. & UNIVERSITA' DEGLI STUDI DI MILANO. (2021). Process for the preparation of lenvatinib. Eureka | Patsnap. [Link]

- Beijing Kanglisheng Pharmaceutical Technology Development Co., Ltd. (2015). Preparation method of lenvatinib.

-

PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Lenvatinib And Its Pharmaceutically Acceptable Salts Thereof. [Link]

- Eisai Co., Ltd. (2019). Process for the preparation of lenvatinib or its salts thereof.

-

Eureka | Patsnap. (2017). Preparation methods of lenvatinib mesylate drug impurities. [Link]

-

Eureka | Patsnap. (2021). Preparation method of lenvatinib and preparation method of lenvatinib intermediate. [Link]

-

Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. [Link]

-

Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. ResearchGate. [Link]

- Various Authors. (2017). Synthetic method of lenvatinib.

-

Various Authors. (2024). New polymorphic forms of Lenvatinib mesylate and process for their preparation. Indian Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Various Authors. (2024). New polymorphic forms of Lenvatinib mesylate and process for their preparation. [Link]

-

Alonso, R., & Botana, A. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

-

PubChem. (n.d.). 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. National Center for Biotechnology Information. [Link]

-

Wisniewska, H. M., et al. (2021). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Application Note: Regioselective Functionalization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

This Application Note is designed for medicinal chemists and process development scientists. It details the reactivity profile of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate , a versatile bifunctional pyridine building block, and provides standardized protocols for its regioselective functionalization with nucleophiles.

Introduction & Reactivity Profile

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a heterobifunctional diester . Its utility in drug discovery stems from the electronic and steric differentiation between its two ester groups, allowing for sequential functionalization. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., c-Met, VEGFR targeting) and bifunctional linkers.

Structural Analysis & Reactive Sites

The molecule presents three distinct sites for nucleophilic interaction:

-

Site A: C6-Side Chain Ester (Aliphatic): Attached via a methylene spacer (

). This ester behaves like a typical aliphatic acetate. It is sterically accessible and generally more reactive toward nucleophilic attack (aminolysis/hydrolysis) under mild conditions compared to the aromatic ester. -

Site B: C3-Nicotinate Ester (Aromatic): Conjugated directly to the electron-deficient pyridine ring. While activated by the ring nitrogen, it is sterically more constrained and less electrophilic than the aliphatic ester in the absence of specific Lewis acid activation.

-

Site C: C6-Methylene (Active Methylene): The protons at C6 are significantly acidic (

) due to the combined electron-withdrawing effects of the pyridine ring and the adjacent carbonyl. Bases (acting as nucleophiles) can deprotonate this site to generate a stable enolate for subsequent condensation reactions.

Visualizing the Reactivity Landscape

Figure 1: Reactivity map highlighting the three primary sites for chemical modification.

Experimental Protocols

Protocol A: Regioselective Aminolysis (Synthesis of C6-Amides)

Objective: Selectively convert the aliphatic C6-ester to an amide while retaining the C3-aromatic ester.

Mechanism: Nucleophilic Acyl Substitution (

Materials

-

Substrate: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.05 equiv). Note: Sterically bulky amines enhance selectivity.

-

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

-

Catalyst (Optional): None usually required. For unreactive amines, use 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate in 5 mL of anhydrous MeOH/THF (0.2 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add the amine (1.05 mmol) dropwise over 5 minutes.

-

Critical Control Point: Do not add excess amine (>1.1 equiv) to avoid attacking the C3-ester.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C). Monitor by TLC (System: 5% MeOH in DCM).

-

Endpoint: Disappearance of starting material; appearance of mono-amide. The C3-ester spot should remain unchanged.

-

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash with 0.5 M HCl (to remove unreacted amine) followed by Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–90% Mono-amide.

Protocol B: Global Functionalization (Formation of Dihydrazides/Diamides)

Objective: Convert both ester groups to amides or hydrazides. This is common for synthesizing precursors to polymers or metal-organic frameworks (MOFs). Mechanism: Thermodynamic control.

Materials

-

Substrate: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 equiv).

-

Nucleophile: Hydrazine monohydrate (

) or Primary Amine (5.0 equiv). -

Solvent: Ethanol (EtOH).

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of EtOH.

-

Addition: Add Hydrazine monohydrate (5.0 mmol, excess).

-

Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

-

Note: The aromatic C3-ester requires thermal energy to overcome the activation barrier.

-

-

Precipitation: Upon cooling to room temperature, the dihydrazide product often precipitates as a white solid.

-

Filtration: Filter the solid, wash with cold EtOH, and dry under vacuum.

Data Summary: Selectivity vs. Conditions

| Parameter | Protocol A (Selective) | Protocol B (Global) |

| Temperature | 0 °C to 25 °C | 80 °C (Reflux) |

| Equivalents of Nu | 1.0 – 1.1 equiv | > 5.0 equiv |

| Time | 1 – 3 hours | 4 – 12 hours |

| Primary Product | C6-Amide / C3-Ester | C3,C6-Diamide/Dihydrazide |

Protocol C: Base-Mediated Cyclization (Advanced Application)

Objective: Utilization of the C6-active methylene to synthesize bicyclic heterocycles (e.g., Quinolizines or specialized Naphthyridines) via reaction with electrophiles followed by intramolecular nucleophilic closure. Context: While the prompt asks for reaction with nucleophiles, the most potent application of this molecule involves its deprotonation (by a base/nucleophile) to act as a C-nucleophile.

Workflow: Synthesis of Enaminones (DMF-DMA Reaction)

-

Reagent: React substrate with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux.

-

Mechanism: The methylene protons at C6 are acidic. DMF-DMA acts as both a base and an electrophile.

-

Product: Formation of an enaminone (

) at the side chain. -

Cyclization: This intermediate reacts avidly with dinucleophiles (e.g., Hydrazine, Guanidine) to form fused heterocyclic systems.

Troubleshooting & Optimization

Common Issues

-

Issue: Poor Selectivity (Mixture of mono- and diamides).

-

Cause: Temperature too high or excess amine used.

-

Solution: Strictly maintain 0 °C and use exactly 1.0 equiv of amine. Use a less polar solvent (DCM instead of MeOH) to suppress proton transfer rates.

-

-

Issue: No Reaction at C3-Ester (In Protocol B).

-

Cause: Steric hindrance or insufficient activation.

-

Solution: Add a Lewis Acid catalyst (

) or use a sealed tube to heat above the boiling point of the solvent.

-

-

Issue: Hydrolysis instead of Aminolysis.

-

Cause: Wet solvents.

-

Solution: Use anhydrous solvents and store amines over KOH pellets.

-

Decision Logic for Experimental Design

Figure 2: Decision tree for selecting the appropriate functionalization protocol.

References

-

Regioselective Aminolysis of Pyridine Esters

-

Synthesis of Naphthyridines from Pyridine Diesters

- Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candid

- Source: PMC / Molecules Journal.

- Context: Details the reaction of pyridine diesters with ammonia and hydrazines to form bicyclic systems.

-

URL:[Link]

-

General Reactivity of 6-Methylnicotinates

Sources

Application Notes and Protocols for the Derivatization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Introduction: Unlocking the Synthetic Potential of a Versatile Nicotinate Building Block

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a pyridine-based scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature, featuring a pyridine ring, a nicotinate ester, and an active methylene group, presents a rich platform for a diverse array of chemical transformations. This multifunctionality allows for the strategic introduction of various pharmacophores and the construction of complex molecular architectures. Understanding the distinct reactivity of each functional group is paramount to harnessing the full synthetic utility of this versatile intermediate. These application notes provide a comprehensive guide to the key derivatization strategies for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Derivatization Pathways

The derivatization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can be strategically directed towards three primary reactive sites: the active methylene group, the two distinct ester functionalities, and the pyridine ring itself. The selection of reagents and reaction conditions allows for a high degree of control over the synthetic outcome, enabling the targeted synthesis of a wide range of novel compounds.

Caption: Key derivatization strategies for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.

I. Reactions at the Active Methylene Group: Forging New Carbon-Carbon Bonds

The methylene group situated between the pyridine ring and the ester carbonyl is activated by both electron-withdrawing groups, rendering its protons acidic and susceptible to deprotonation by a suitable base. This property is the cornerstone for a variety of carbon-carbon bond-forming reactions.

A. Alkylation of the Active Methylene Group

Alkylation of the active methylene position allows for the introduction of a wide range of alkyl and aryl substituents, providing a straightforward method to increase molecular complexity.

Mechanistic Rationale: The reaction proceeds via the formation of a carbanion intermediate upon treatment with a base. This nucleophilic carbanion then undergoes an S_N2 reaction with an appropriate electrophile, such as an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions like ester hydrolysis. Non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred.

Caption: Workflow for the alkylation of the active methylene group.

Protocol 1: General Procedure for Alkylation

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise via the dropping funnel. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

-

Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Base | LDA, NaH | Strong, non-nucleophilic base to avoid ester saponification. |

| Solvent | Anhydrous THF, DMF | Aprotic solvent to prevent quenching of the carbanion. |

| Temperature | 0 °C to room temperature | Controlled addition at low temperature to manage exothermicity. |

| Electrophile | Alkyl halides (I > Br > Cl) | Good leaving group for efficient S_N2 reaction. |

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond by reacting the active methylene compound with an aldehyde or a ketone in the presence of a weak base.[1]

Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which facilitates the deprotonation of the active methylene group to a lesser extent than in alkylation. The resulting nucleophile adds to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.